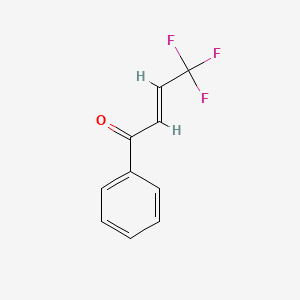

(E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of its reactions .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. The compound’s chemical properties might include its acidity or basicity, reactivity with other substances, and preferred oxidation state .科学的研究の応用

Stereoisomerism and Isomer Transformation

(E)-4,4,4-Trifluoro-1-phenyl-but-2-en-1-one is studied for its stereoisomerism. The isomerization behavior under the influence of atmospheric oxygen leads to a mix of isomers, both in the dark and under light exposure (Filyakova et al., 1991).

Chemical Reactions and Product Formation

The interaction of this compound with trimethyl phosphite in a cycloaddition reaction yields specific phospholene and phosphonate products. The presence of water influences the reaction, leading to different products (Ratner et al., 2000).

Polymer Synthesis

This compound is used in synthesizing one-dimensional polymers. These polymers exhibit luminescent properties and have potential applications in materials science (And & Morsali, 2007).

Luminescent Properties in Lanthanide Complexes

Its role in enhancing luminescent properties when used in ternary lanthanide complexes is significant. Such complexes can be used in advanced optical materials and sensors (Feng et al., 2008).

Peptide Synthesis

This compound serves as a protecting agent in peptide synthesis, aiding in the formation of N-protected amino acids and facilitating peptide bond formation without racemization (Gorbunova et al., 1991).

Vibrational Analysis and Molecular Structure

Density Functional Theory (DFT) calculations have been used to investigate its molecular structure and vibrational frequencies, contributing to a deeper understanding of its chemical behavior (Tayyari et al., 2007).

Enhanced Quantum Yields in Mixed Complexes

In mixed complexes, such as europium(III), it shows improved photophysical properties, including enhanced quantum yields, making it useful in luminescent materials (Donegá et al., 1997).

Coordination Chemistry

It forms complexes with cadmium(II) and exhibits interesting structural characteristics due to interactions like C-H···F-C and π–π stacking, relevant in coordination chemistry and materials design (Marandi et al., 2007).

Use in Dye-Sensitized Solar Cells

In the field of renewable energy, particularly dye-sensitized solar cells, derivatives of this compound are used in synthesizing ruthenium(II) sensitizers, demonstrating the potential of such compounds in solar energy applications (Islam et al., 2006).

Tautomerism and Hydrogen Bond Analysis

Tautomerism and hydrogen bond strengths of derivatives of this compound have been studied using spectroscopic methods and theoretical calculations, contributing to the understanding of its chemical properties (Darugar et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-7H/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLGQFKEZZRPDE-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2614677.png)

![Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2614678.png)

![8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2614687.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2614693.png)

![2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2614695.png)

![N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2614698.png)